Cas no 166386-66-9 ([4-(hydroxymethyl)-2-methylphenyl]boronic acid)

[4-(Hydroxymethyl)-2-methylphenyl]boronic acid is a boronic acid derivative featuring both a hydroxymethyl and a methyl substituent on the phenyl ring. This compound is particularly useful in Suzuki-Miyaura cross-coupling reactions due to its boronic acid functionality, enabling the formation of carbon-carbon bonds in synthetic organic chemistry. The hydroxymethyl group enhances solubility in polar solvents and provides a handle for further functionalization, while the methyl substituent can influence steric and electronic properties. Its stability and reactivity make it a valuable intermediate in pharmaceutical and materials science applications, particularly in the synthesis of complex aromatic systems. Proper handling under inert conditions is recommended to preserve its integrity.
[4-(hydroxymethyl)-2-methylphenyl]boronic acid structure
166386-66-9 structure
Product Name:[4-(hydroxymethyl)-2-methylphenyl]boronic acid
CAS No:166386-66-9
MF:C8H11BO3
MW:165.982142686844
MDL:MFCD13181612
CID:1083458
PubChem ID:57497274
Update Time:2025-05-25

[4-(hydroxymethyl)-2-methylphenyl]boronic acid Chemical and Physical Properties

Names and Identifiers

    • (4-(Hydroxymethyl)-2-methylphenyl)boronic acid
    • [4-(Hydroxymethyl)-2-methylphenyl]boronic acid
    • 4-(Hydroxymethyl)-2-methylphenylboronic acid
    • 4-Hydroxymethyl-2-methylphenylboronic acid
    • 166386-66-9
    • DTXSID70726922
    • D71505
    • DB-344705
    • Boronic acid, [4-(hydroxymethyl)-2-methylphenyl]- (9CI)
    • MFCD13181612
    • SCHEMBL6487851
    • A882330
    • (4-(Hydroxymethyl)-2-methylphenyl)boronicacid
    • AKOS016016058
    • CS-0174822
    • [4-(hydroxymethyl)-2-methylphenyl]boronic acid
    • MDL: MFCD13181612
    • Inchi: 1S/C8H11BO3/c1-6-4-7(5-10)2-3-8(6)9(11)12/h2-4,10-12H,5H2,1H3
    • InChI Key: IYJFMZDMFLQDCO-UHFFFAOYSA-N
    • SMILES: OCC1C=CC(B(O)O)=C(C)C=1

Computed Properties

  • Exact Mass: 166.08000
  • Monoisotopic Mass: 166.0801244g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 140
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 60.7Ų

Experimental Properties

  • PSA: 60.69000
  • LogP: -0.83290

[4-(hydroxymethyl)-2-methylphenyl]boronic acid Customs Data

  • HS CODE:2931900090
  • Customs Data:

    China Customs Code:

    2931900090

    Overview:

    2931900090. Other organic-Inorganic compound. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods). MFN tariff:6.5%. general tariff:30.0%

    Summary:

    2931900090. other organo-inorganic compounds. VAT:17.0%. Tax rebate rate:13.0%. Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward). MFN tariff:6.5%. General tariff:30.0%

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[4-(hydroxymethyl)-2-methylphenyl]boronic acid Suppliers

Amadis Chemical Company Limited
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(CAS:166386-66-9)[4-(hydroxymethyl)-2-methylphenyl]boronic acid
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Quantity:5g/10g/25g/100g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 11:06
Price ($):160.0/249.0/459.0/1384.0
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Additional information on [4-(hydroxymethyl)-2-methylphenyl]boronic acid

Introduction to [4-(hydroxymethyl)-2-methylphenyl]boronic Acid (CAS No. 166386-66-9)

The compound [4-(hydroxymethyl)-2-methylphenyl]boronic acid, identified by the CAS number 166386-66-9, is a significant molecule in the field of organic synthesis and materials science. This compound belongs to the class of boronic acids, which are widely used as key intermediates in various chemical reactions, particularly in the Suzuki-Miyaura coupling reaction. The structure of this compound consists of a phenyl ring substituted with a hydroxymethyl group at the 4-position and a methyl group at the 2-position, with a boronic acid group attached to the phenyl ring.

The unique combination of substituents in [4-(hydroxymethyl)-2-methylphenyl]boronic acid makes it highly versatile for applications in drug discovery and material synthesis. The hydroxymethyl group introduces hydrophilicity, while the methyl group adds steric bulk, influencing the molecule's reactivity and solubility properties. Recent studies have highlighted its potential in synthesizing bioactive compounds and advanced materials due to its ability to undergo various cross-coupling reactions under mild conditions.

One of the most notable applications of this compound is in the Suzuki-Miyaura coupling reaction, where it serves as a coupling partner for aryl halides or other boronate esters. This reaction is pivotal in constructing biaryl structures, which are essential components in pharmaceuticals and agrochemicals. The regioselectivity and high yield obtained from these reactions make [4-(hydroxymethyl)-2-methylphenyl]boronic acid an invaluable tool for researchers aiming to develop complex molecular architectures.

Moreover, the compound has been explored in recent research for its role in synthesizing functional polymers and organic electronics. The phenylboronic acid moiety allows for easy incorporation into polymer backbones, enabling the creation of materials with tailored electronic properties. For instance, studies have demonstrated its use in fabricating conducting polymers that exhibit enhanced charge transport characteristics, making them suitable for applications in flexible electronics and energy storage devices.

In terms of synthesis, [4-(hydroxymethyl)-2-methylphenyl]boronic acid can be prepared via several routes, including hydroboration-oxidation reactions and directed metallation strategies. Recent advancements have focused on improving the efficiency and scalability of these methods to meet the growing demand for this compound in both academic and industrial settings. Researchers have also investigated green chemistry approaches to minimize waste and reduce environmental impact during its production.

The growing interest in this compound is further evidenced by its inclusion in high-throughput screening libraries for drug discovery. Its structural diversity and reactivity make it an attractive candidate for exploring new therapeutic agents targeting various diseases, including cancer and neurodegenerative disorders. Collaborative efforts between chemists and biologists have led to promising results in identifying lead compounds derived from this boronic acid.

In conclusion, [4-(hydroxymethyl)-2-methylphenyl]boronic acid (CAS No. 166386-66-9) stands out as a versatile building block in modern organic chemistry. Its unique structure, coupled with its reactivity and compatibility with advanced synthetic techniques, positions it as a critical component in developing innovative materials and pharmaceuticals. As research continues to uncover new applications and improve synthetic methodologies, this compound will undoubtedly remain at the forefront of chemical innovation.

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Amadis Chemical Company Limited
(CAS:166386-66-9)[4-(hydroxymethyl)-2-methylphenyl]boronic acid
A882330
Purity:99%/99%/99%/99%
Quantity:5g/10g/25g/100g
Price ($):160.0/249.0/459.0/1384.0
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